Cas no 348-13-0 (ethyl 3-(2-fluorophenyl)prop-2-enoate)

Ethyl 3-(2-fluorophenyl)prop-2-enoate is a fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural feature, the α,β-unsaturated ester moiety conjugated with a 2-fluorophenyl group, makes it a versatile building block for Michael additions, cycloadditions, and other nucleophilic reactions. The fluorine substituent enhances electrophilicity and influences reactivity, while the ethyl ester group provides synthetic flexibility for further derivatization. This compound is particularly useful in medicinal chemistry for constructing fluorinated scaffolds, owing to the metabolic stability imparted by the fluorine atom. It is typically handled under standard laboratory conditions, with stability suitable for storage at room temperature when protected from moisture.
ethyl 3-(2-fluorophenyl)prop-2-enoate structure
348-13-0 structure
Product name:ethyl 3-(2-fluorophenyl)prop-2-enoate
CAS No:348-13-0
MF:C11H11FO2
MW:194.202246904373
CID:293766
PubChem ID:5373049

ethyl 3-(2-fluorophenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-(2-fluorophenyl)-, ethyl ester
    • (E)-ETHYL 3-(2-FLUOROPHENYL)ACRYLATE
    • ETHYL 2?FLUOROCINNAMATE
    • 1H-1,2,4-Triazole,3-(2-ethylphenyl)-5-(3-methoxyphenyl)-(9CI)
    • 1H-1,2,4-Triazole,5-(2-ethylphenyl)-3-(3-methoxyphenyl)
    • 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole
    • 3-(o-ethylphenyl)-5-(m-methoxyphenyl)-1H-1,2,4-triazole
    • 3-(o-fluoro-phenyl)-acrylic acid ethyl ester
    • 5-(2-ethylphenyl)-3-(3-methoxyphenyl)-s-triazole
    • Diphenytriazol
    • DL 111
    • DL 111IT
    • ethyl 3-(2-fluorophenyl)propenoate
    • o-Fluorzimtsaeure-ethylester
    • ethyl 3-(2-fluorophenyl)prop-2-enoate
    • EN300-132628
    • 2-Propenoic acid, 3-(2-fluorophenyl)-, ethyl ester, (E)-
    • WS-02180
    • W18861
    • Ethyl (2E)-3-(2-fluorophenyl)-2-propenoate #
    • AKOS006241115
    • Ethyl (E)-3-(2-fluorophenyl)acrylate
    • 348-13-0
    • J-502022
    • (E)-ethyl3-(2-fluorophenyl)acrylate
    • ETHYL (2E)-3-(2-FLUOROPHENYL)PROP-2-ENOATE
    • W16433
    • 2-Propenoic acid, 3-(2-fluorophenyl)-, ethyl ester
    • EN300-270462
    • 1379666-57-5
    • SCHEMBL1268397
    • Ethyl 3-(2-fluorophenyl)acrylate
    • ethyl 2-fluorocinnamate
    • CS-0137507
    • YOIVHDQJCFLRRB-BQYQJAHWSA-N
    • 89760-42-9
    • MFCD03095007
    • ethyl (E)-3-(2-fluorophenyl)prop-2-enoate
    • Inchi: InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
    • InChI Key: YOIVHDQJCFLRRB-BQYQJAHWSA-N
    • SMILES: CCOC(/C=C/C1=CC=CC=C1F)=O

Computed Properties

  • Exact Mass: 194.07400
  • Monoisotopic Mass: 194.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.135
  • Boiling Point: 269.008°C at 760 mmHg
  • Flash Point: 112.99°C
  • Refractive Index: 1.534
  • PSA: 26.30000
  • LogP: 2.40200

ethyl 3-(2-fluorophenyl)prop-2-enoate Security Information

ethyl 3-(2-fluorophenyl)prop-2-enoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

ethyl 3-(2-fluorophenyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-132628-1.0g
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
1g
$0.0 2023-06-07
Enamine
EN300-132628-5.0g
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
5.0g
$386.0 2023-02-15
Enamine
EN300-132628-0.5g
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
0.5g
$122.0 2023-02-15
Enamine
EN300-132628-10000mg
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-132628-2500mg
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
2500mg
$810.0 2023-09-30
1PlusChem
1P00C6RE-250mg
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0 98%
250mg
$103.00 2024-05-04
Aaron
AR00C6ZQ-1g
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0 98%
1g
$227.00 2025-02-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X91485-5g
ethyl 3-(2-fluorophenyl)acrylate
348-13-0 98%
5g
¥1568.0 2023-09-05
Enamine
EN300-132628-0.1g
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
0.1g
$112.0 2023-02-15
Enamine
EN300-132628-0.25g
ethyl 3-(2-fluorophenyl)prop-2-enoate
348-13-0
0.25g
$117.0 2023-02-15

Additional information on ethyl 3-(2-fluorophenyl)prop-2-enoate

Ethyl 3-(2-Fluorophenyl)prop-2-enoate (CAS No. 348-13-0): An Overview of Its Synthesis, Properties, and Applications

Ethyl 3-(2-fluorophenyl)prop-2-enoate (CAS No. 348-13-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as ethyl cinnamate when the fluorine atom is absent, is characterized by its unique structure, which includes a fluorinated aromatic ring and an ester functional group. The presence of the fluorine atom imparts distinct properties to the molecule, making it an attractive candidate for various applications.

The synthesis of ethyl 3-(2-fluorophenyl)prop-2-enoate can be achieved through several well-established methods. One common approach involves the condensation of ethyl acrylate with 2-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction typically proceeds via a Knoevenagel condensation mechanism, yielding the desired product in good yield and purity. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and improving overall efficiency.

The physical and chemical properties of ethyl 3-(2-fluorophenyl)prop-2-enoate are well-documented in the literature. It is a colorless liquid with a characteristic odor and exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. The compound has a molecular weight of 194.19 g/mol and a melting point of -45°C to -40°C. Its boiling point is around 175°C at 760 mmHg, making it suitable for various thermal processes without significant decomposition.

In terms of its chemical reactivity, ethyl 3-(2-fluorophenyl)prop-2-enoate can undergo a variety of transformations that are useful in synthetic chemistry. For instance, it can be hydrolyzed to form 3-(2-fluorophenyl)prop-2-enoic acid, which is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, the ester group can be converted to other functional groups such as amides or nitriles through standard chemical reactions.

The biological activity of ethyl 3-(2-fluorophenyl)prop-2-enoate has been the subject of numerous studies. Research has shown that this compound exhibits moderate anti-inflammatory and analgesic properties, making it a potential lead compound for drug development. In particular, its ability to inhibit cyclooxygenase (COX) enzymes has been highlighted in several studies. COX enzymes are key targets in the treatment of inflammatory conditions such as arthritis and other chronic pain disorders.

Beyond its pharmaceutical applications, ethyl 3-(2-fluorophenyl)prop-2-enoate has found use in the development of advanced materials. Its unique combination of aromaticity and fluorination makes it suitable for applications in polymer science, where it can be incorporated into polymer chains to enhance their thermal stability and mechanical properties. Recent studies have explored its use in the synthesis of functional polymers for electronic devices and coatings.

In conclusion, ethyl 3-(2-fluorophenyl)prop-2-enoate (CAS No. 348-13-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique structure and properties make it an important molecule for both academic research and industrial applications. Ongoing research continues to uncover new uses and potential improvements for this versatile compound.

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